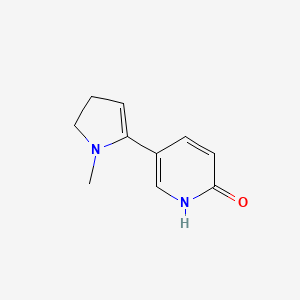
6-hydroxy-N-methylmyosmine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-hydroxy-N-methylmyosmine is a member of the class of pyrrolines that is N-methyl-2-pyrroline carrying a 6-hydroxypyridin-3-yl substituent at position 2 . It has a molecular formula of C10H12N2O .
Synthesis Analysis
The synthesis of 6-hydroxy-N-methylmyosmine involves the transformation of nicotine by nicotine-degrading bacteria. After nicotine enters bacteria cells, its hydroxylation occurs catalyzed by nicotine dehydrogenase (Ndh) and generates 6-hydroxynicotine (6HN), which is further dehydrogenated to be 6-hydroxy-N-methylmyosmine (6HNM) catalyzing by 6-hydroxynicotinine oxidase (6-Hno) .Molecular Structure Analysis
The molecular structure of 6-hydroxy-N-methylmyosmine is characterized by a molecular formula of C10H12N2O. It has an average mass of 176.215 Da and a monoisotopic mass of 176.094955 Da .Chemical Reactions Analysis
The chemical reactions involving 6-hydroxy-N-methylmyosmine are part of the nicotine degradation pathway in bacteria. The compound 6HNM is unstable and its pyrrole ring will open in aqueous .Physical And Chemical Properties Analysis
The physical and chemical properties of 6-hydroxy-N-methylmyosmine are characterized by its molecular formula C10H12N2O, average mass of 176.215 Da, and monoisotopic mass of 176.094955 Da .Aplicaciones Científicas De Investigación
Nicotine Degradation :
- Shinella sp. strain HZN7 metabolizes nicotine into nontoxic compounds, involving the conversion of (S)-6-hydroxynicotine into 6-hydroxy-N-methylmyosmine by a novel oxidase enzyme (Qiu et al., 2014).
- Another study on Arthrobacter oxidans reveals a specific enzyme, 6-hydroxy-D-nicotine oxidase, which also converts 6-hydroxy-D-nicotine to 6-hydroxy-N-methylmyosmine (Brandsch et al., 1987).
Biological Effects :
- Research on 6-hydroxydopamine, a related compound, shows its ability to deplete adrenergic nerves of endogenous noradrenaline, suggesting potential applications in studying nervous system disorders (Malmfors & Sachs, 1968).
Structural and Chemical Analysis :
- Studies on N-Methylmyosmine, a related compound, demonstrate its importance in nicotine degradation and reveal its structural changes based on pH, providing insights into its stability and reactivity under different conditions (Maeda et al., 1978).
Metabolic Activation of Carcinogens :
- N-hydroxy metabolites of carcinogenic compounds, which might include similar structures to 6-hydroxy-N-methylmyosmine, are studied for their activation by human liver sulfotransferases, highlighting potential implications in carcinogenesis (Chou et al., 1995).
Role in Neurotoxin-based Models :
- The use of 6-hydroxydopamine in animal models for Parkinson's disease research demonstrates the broader application of related compounds in neurodegenerative disease studies (Ungerstedt, 1968).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
5-(1-methyl-2,3-dihydropyrrol-5-yl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-12-6-2-3-9(12)8-4-5-10(13)11-7-8/h3-5,7H,2,6H2,1H3,(H,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWGKCPAYDQWMMS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC=C1C2=CNC(=O)C=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70680656 |
Source


|
| Record name | 5-(1-Methyl-4,5-dihydro-1H-pyrrol-2-yl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70680656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-hydroxy-N-methylmyosmine | |
CAS RN |
68104-57-4 |
Source


|
| Record name | 5-(1-Methyl-4,5-dihydro-1H-pyrrol-2-yl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70680656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


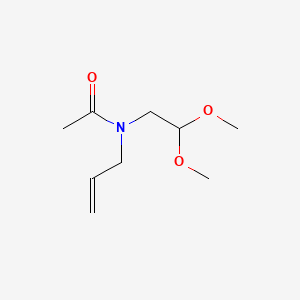

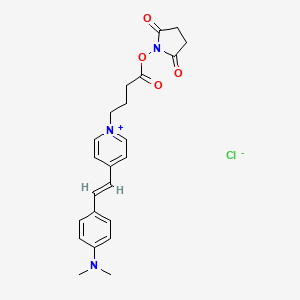
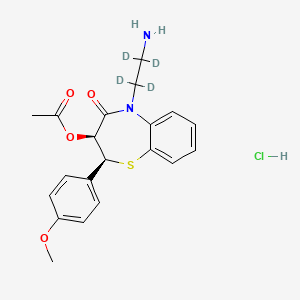
![4-[(1E)-1-{4-[2-(Dimethylamino)ethoxy]phenyl}-2-phenylbut-1-en-1-yl]phenyl beta-D-glucopyranosiduronic acid](/img/structure/B586979.png)
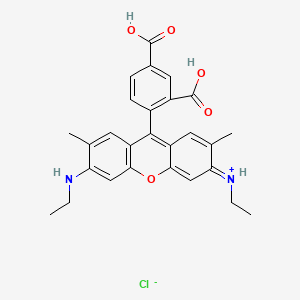
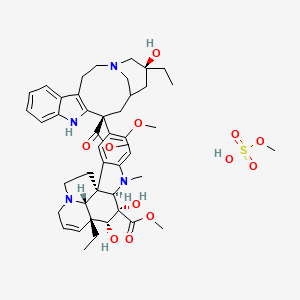
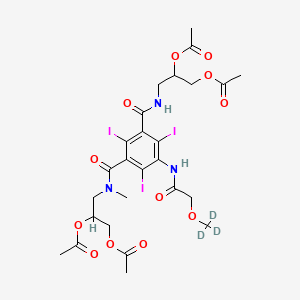
![5-Amino-N,N'-bis[2,3-bis(acetyloxy)propyl]-2,4,6-triiodo-N-methyl-1,3-benzenedicarboxamide](/img/structure/B586988.png)
